![molecular formula C19H18N6O B2892843 N6-(2-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 878063-02-6](/img/structure/B2892843.png)
N6-(2-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N6-(2-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” belongs to the class of organic compounds known as pyrido [2,3-d]pyrimidines . These are compounds containing the pyrido [2,3-d]pyrimidine ring system, which is a pyridopyrimidine isomer with three ring nitrogen atoms at the 1-, 3-, and 8- position .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel heterocyclic compounds containing pyrimido [4,5- d ]pyrimidine and pyrazolo [3,4- d ]pyrimidine were designed and synthesized from the starting materials, 5- (bis (methylthio)methylene)-1,3-diphenylpyrimidine-2,4,6 (1 H ,3 H ,5 H )-trione and 5- (bis (methylthio)methylene)-1,3-diphenyl-2-thioxodihydropyrimidine-4,6 (1 H ,5 H )-dione as efficient α,α-ketene dithioacetals . Another study reported the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines from commercially available aromatic ketones, aldehydes and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrido [2,3-d]pyrimidine ring system . The structures of similar compounds were elucidated by elemental analysis, IR, 1 H NMR, and 13 C NMR .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Hocková et al. (2003) synthesized 2,4-diamino-6-hydroxypyrimidines with various substitutions, demonstrating marked inhibitory activity against retrovirus replication in cell culture, highlighting the potential of pyrimidine derivatives in antiviral research (Hocková et al., 2003).
Antimicrobial and Antifungal Properties
El‐Wahab et al. (2015) explored heterocyclic compounds, including pyrazolo-[1,5-a]pyrimidine derivatives, for their antimicrobial activity when incorporated into polyurethane varnish and printing ink paste, showing good antimicrobial effects (El‐Wahab et al., 2015).
Antitumor Activity
Li et al. (2006) investigated the biological activity of 2-methylthio-3-cyano-7-(4-methoxyphenyl)-pyrazolo[1,5-a]-pyrimidine, indicating its moderate herbicidal activities and suggesting the potential of such compounds in antitumor research (Li et al., 2006).
Chemical Synthesis and Material Science
Cobo et al. (2018) focused on the concise and efficient synthesis of 6-benzimidazolyl-5-nitrosopyrimidines, employing Schiff base-type intermediates, which contributes to the understanding of the synthesis processes of complex pyrimidine derivatives (Cobo et al., 2018).
Electrochromic Devices
Constantin et al. (2019) developed novel polyimides, including pyrazolo[1,5-a]pyrimidine derivatives, highlighting the impact of structural variation on optoelectronic characteristics and electrochromic performances, which is crucial for the development of electrochromic devices (Constantin et al., 2019).
Zukünftige Richtungen
The future directions for this compound could involve further exploration of its therapeutic potential. Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity . Thus, our study strongly indicates that the novel scaffolds of triazole-pyrimidine-based compounds can potentially be developed as neuroprotective and anti-neuroinflammatory agents .
Wirkmechanismus
Target of Action
The primary target of N6-(2-methoxyphenyl)-1-methyl-N4-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is Dihydrofolate Reductase (DHFR) . DHFR is a key enzyme in folate metabolism and plays a crucial role in the synthesis of DNA precursors, and de novo glycine and purine synthesis .
Mode of Action
This compound inhibits DHFR with high affinity . By binding to DHFR, it reduces the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This inhibition disrupts the synthesis of RNA and DNA, leading to the cessation of cell growth .
Biochemical Pathways
The inhibition of DHFR affects the folate metabolism pathway . This disruption leads to a decrease in the production of tetrahydrofolate, a crucial cofactor in the synthesis of pyrimidine and purine. As a result, the synthesis of RNA and DNA is halted, affecting the growth and proliferation of cells .
Result of Action
The primary result of the action of this compound is the inhibition of cell growth and proliferation . By inhibiting DHFR and disrupting the synthesis of RNA and DNA, the compound causes the cells to cease growing and proliferating .
Eigenschaften
IUPAC Name |
6-N-(2-methoxyphenyl)-1-methyl-4-N-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O/c1-25-18-14(12-20-25)17(21-13-8-4-3-5-9-13)23-19(24-18)22-15-10-6-7-11-16(15)26-2/h3-12H,1-2H3,(H2,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVXLAFGSRXQDFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NC3=CC=CC=C3)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


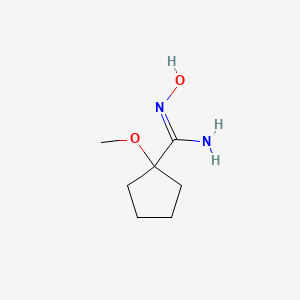
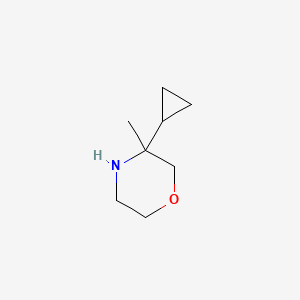
![2-[(4-Cyclobutyloxyphenoxy)methyl]oxirane](/img/structure/B2892768.png)
![2-chloro-N-{[1-(piperidin-1-yl)cyclohexyl]methyl}pyridine-3-carboxamide](/img/structure/B2892770.png)
![1-[(2-chlorophenyl)methyl]-3-(4-ethoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2892772.png)
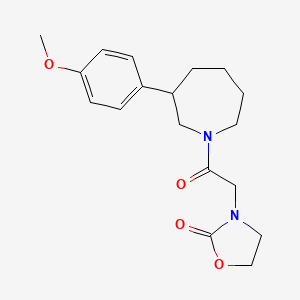
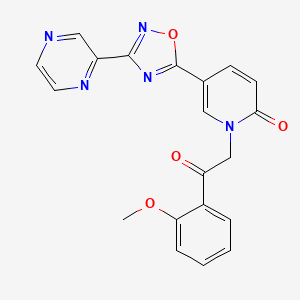
![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)acetate](/img/structure/B2892775.png)
![8-cyclohexyl-1,6,7-trimethyl-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2892777.png)
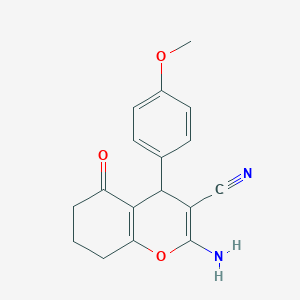

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(6-pyridin-2-ylpyridazin-3-yl)thio]acetamide](/img/structure/B2892781.png)
![Ethyl 6-benzyl-2-(3-methoxy-2-naphthamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2892783.png)